Acetic acid;1-phenylselanyloctan-2-ol
Description
Acetic acid;1-phenylselanyloctan-2-ol is a selenium-containing organic compound structurally characterized by a phenylselanyl group (-SePh) attached to the first carbon of an octan-2-ol backbone, combined with acetic acid. This compound likely exhibits unique physicochemical properties due to the presence of selenium, which confers distinct redox activity compared to sulfur or oxygen analogs. The acetic acid moiety may influence solubility, acidity, and reactivity, making it relevant in catalytic or biochemical applications.
Properties
CAS No. |
67007-28-7 |
|---|---|
Molecular Formula |
C16H26O3Se |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
acetic acid;1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4) |
InChI Key |
LJOYBRNFIXWRHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanyloctan-2-ol typically involves the reaction of 1-phenylselanyloctan-2-ol with acetic acid under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of 1-phenylselanyloctan-2-ol in the presence of an acid catalyst such as sulfuric acid . This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylselanyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the phenylselanyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can produce various esters or ethers .
Scientific Research Applications
Acetic acid;1-phenylselanyloctan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds and their biological activities.
Medicine: Research into the potential therapeutic effects of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Industry: The compound can be used in the development of new materials and catalysts due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of acetic acid;1-phenylselanyloctan-2-ol involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid Derivatives
Acetic acid derivatives, such as acetyl-CoA and phenyl acetic acid (CAS 103-82-2), are well-studied. Acetyl-CoA is critical in metabolic pathways (e.g., TCA cycle and fatty acid synthesis) , while phenyl acetic acid is used industrially for its aromatic properties .
Selenium vs. Sulfur/Oxygen Analogs
Compounds like 1-phenylthiooctan-2-ol (thioether) or 1-phenoxyoctan-2-ol (ether) are structurally analogous but lack selenium. Selenium’s larger atomic radius and lower electronegativity could increase nucleophilicity and redox flexibility in 1-phenylselanyloctan-2-ol. For example:
| Property | 1-Phenylselanyloctan-2-ol (Se) | 1-Phenylthiooctan-2-ol (S) | 1-Phenoxyoctan-2-ol (O) |
|---|---|---|---|
| Bond Length (Å) | ~1.98 (C-Se) | ~1.81 (C-S) | ~1.43 (C-O) |
| Electronegativity | 2.55 (Se) | 2.58 (S) | 3.44 (O) |
| Redox Activity | High (e.g., GPx-like catalysis) | Moderate | Low |
Metabolic and Stress Response Comparisons
Acetic acid-producing bacteria (e.g., Acetobacter pasteurianus) upregulate stress-response proteins like glutamine synthetase and chaperonins under acidic conditions to mitigate cellular damage . Selenium-containing compounds, such as selenoproteins, are known to combat oxidative stress in other organisms .
Industrial and Biochemical Relevance
- Acetic Acid: Widely used in vinegar production and chemical synthesis. Engineered strains with PQQ-ADH achieve high yields via ethanol oxidation pathways .
- Formic Acid: Produced via methanol metabolism; less acidic than acetic acid but critical in niche applications .
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